![molecular formula C14H14ClNO2 B2560915 Acide 4-[amino(phényl)méthyl]benzoïque ; chlorhydrate CAS No. 2287282-15-7](/img/structure/B2560915.png)

Acide 4-[amino(phényl)méthyl]benzoïque ; chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

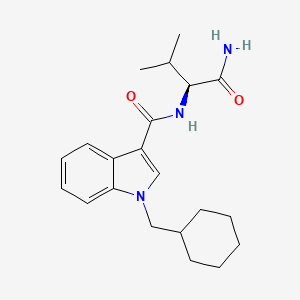

“4-[Amino(phenyl)methyl]benzoic acid;hydrochloride” is a compound with the CAS Number: 2287282-15-7 . It is a powder with a molecular weight of 263.72 . The IUPAC name for this compound is 4-(amino(phenyl)methyl)benzoic acid hydrochloride .

Physical and Chemical Properties Analysis

“4-[Amino(phenyl)methyl]benzoic acid;hydrochloride” is a powder . It has a molecular weight of 263.72 . The compound is stored at room temperature . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Chimie médicinale et développement de médicaments

- Inhibition de l'AChE: Le chlorhydrate d'acide 4-[amino(phényl)méthyl]benzoïque a démontré une activité inhibitrice de l'AChE (acétylcholinestérase). Les inhibiteurs de l'AChE sont essentiels dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson. Les chercheurs explorent son potentiel en tant que composé de tête pour de nouveaux médicaments ciblant ces affections .

Synthèse organique et chimie de coordination

- Carboxyphosphonates de cobalt: Ce composé peut servir de bloc de construction dans la synthèse de carboxyphosphonates de cobalt. Ces matériaux trouvent des applications dans la catalyse, le stockage de gaz et l'échange d'ions .

Biomédecine et pharmacologie

- Dérivés de l'apoptozole: Les chercheurs ont étudié les dérivés de l'acide 4-[amino(phényl)méthyl]benzoïque, tels que l'apoptozole (Az), pour leur puissance cellulaire. L'apoptozole favorise le trafic membranaire de l'activité du canal chlorure régulateur de la conductance transmembranaire de la mucoviscidose (CFTR) mutante. Cela pourrait avoir des implications pour le traitement de la mucoviscidose .

Science des matériaux et modification de surface

- Composés tensioactifs: Le groupe amino dans ce composé le rend apte à la modification de surface. Les chercheurs explorent son utilisation dans la fonctionnalisation de surfaces, telles que les revêtements, les membranes et les nanoparticules, pour diverses applications .

Chimie analytique

- Études chromatographiques: Les scientifiques ont utilisé le chlorhydrate d'acide 4-[amino(phényl)méthyl]benzoïque comme étalon de référence dans les méthodes chromatographiques. Son comportement de rétention et ses interactions avec les phases stationnaires fournissent des informations précieuses pour les séparations analytiques .

Chimie de coordination et complexes métalliques

- Fonctionnalisation C–H catalysée par le palladium: Les acides carboxyliques, y compris ce composé, jouent un rôle important dans les réactions de fonctionnalisation C–H catalysées par le palladium. Ces transformations sont essentielles dans la synthèse pharmaceutique et agrochimique .

Safety and Hazards

Propriétés

IUPAC Name |

4-[amino(phenyl)methyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.ClH/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17;/h1-9,13H,15H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHKNAFQMHSMOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B2560832.png)

![4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2560835.png)

![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-4-carboxamide](/img/structure/B2560836.png)

![2-Chloro-N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]acetamide](/img/structure/B2560837.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2560840.png)

![Methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2560841.png)

![4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride](/img/structure/B2560842.png)

![3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide](/img/structure/B2560843.png)

![1,3-dimethyl-5-{[4-(2-pyrazinyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2560849.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate](/img/structure/B2560851.png)

![9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2560852.png)

![3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2560854.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2560855.png)